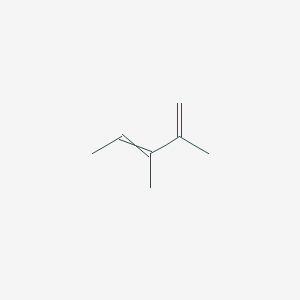

2,3-Dimethyl-1,3-pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCCQOGUVCNYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015875 | |

| Record name | 2,3-dimethyl-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-56-0 | |

| Record name | 2,3-Dimethyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethyl-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,3-Dimethyl-1,3-pentadiene from pinacol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dienes from pinacol. It addresses a common point of confusion regarding the synthesis of 2,3-dimethyl-1,3-pentadiene from pinacol and clarifies the chemically feasible product, 2,3-dimethyl-1,3-butadiene. The guide details the underlying pinacol rearrangement and subsequent elimination reaction, offering a robust experimental protocol for the synthesis of 2,3-dimethyl-1,3-butadiene. Quantitative data is presented in a clear tabular format, and the reaction workflow is illustrated with a diagram generated using Graphviz (DOT language). This document serves as a practical resource for laboratory professionals engaged in organic synthesis.

Introduction: Clarification of the Synthetic Target

A request for the synthesis of this compound from pinacol (2,3-dimethyl-2,3-butanediol) necessitates a preliminary clarification. Pinacol is a six-carbon molecule, and its direct conversion to this compound, a seven-carbon molecule, is not chemically feasible in a single synthetic step without the addition of a carbon source.

It is highly probable that the intended target molecule is 2,3-dimethyl-1,3-butadiene , a six-carbon conjugated diene, which is a well-documented product of the acid-catalyzed dehydration of pinacol. This reaction is a classic example of a pinacol rearrangement followed by elimination. This guide will, therefore, focus on the synthesis of 2,3-dimethyl-1,3-butadiene from pinacol.

The synthesis proceeds via an acid-catalyzed dehydration of pinacol. The reaction is initiated by the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a tertiary carbocation. A subsequent 1,2-methyl shift leads to a more stable resonance-stabilized carbocation, which is the conjugate acid of pinacolone. Under vigorous acidic conditions, elimination of a proton and a second molecule of water from pinacolone or directly from the intermediate carbocation yields the conjugated diene, 2,3-dimethyl-1,3-butadiene.[1]

Reaction Mechanism and Experimental Workflow

The overall transformation of pinacol to 2,3-dimethyl-1,3-butadiene is a dehydration reaction. The mechanism involves the formation of pinacolone as an intermediate, which then undergoes further dehydration.

Reaction Pathway

Caption: Reaction pathway for the synthesis of 2,3-Dimethyl-1,3-butadiene from Pinacol.

Experimental Workflow

The experimental procedure involves the acid-catalyzed dehydration of pinacol, followed by purification of the resulting diene.

Caption: Experimental workflow for the synthesis and purification of 2,3-Dimethyl-1,3-butadiene.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2,3-dimethyl-1,3-butadiene from pinacol, based on a typical laboratory-scale preparation.

| Parameter | Value | Reference |

| Reactants | ||

| Pinacol (anhydrous) | 354 g (3 moles) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| 48% Hydrobromic Acid | 10 mL | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Reaction Conditions | ||

| Temperature | Distillation up to 95°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Reaction Time | Approx. 2 hours | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Product | ||

| Product Name | 2,3-Dimethyl-1,3-butadiene | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Boiling Point | 69-70.5°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Yield | 135-147 g (55-60%) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Byproduct | ||

| Byproduct Name | Pinacolone | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Boiling Point | 105-106°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

| Yield | 66-75 g (22-25%) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 2,3-dimethyl-1,3-butadiene.

Materials and Equipment

-

Pinacol (anhydrous), 354 g (3 moles)

-

48% Hydrobromic acid, 10 mL

-

Anhydrous calcium chloride, 15 g

-

Hydroquinone, 0.5 g (as a polymerization inhibitor)

-

Boiling chips

-

2-L round-bottomed flask

-

Packed fractionating column

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure

-

Reaction Setup: In a 2-L round-bottomed flask, place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid. Add a few boiling chips.

-

Dehydration and Distillation: Assemble a distillation apparatus with a packed fractionating column. Heat the flask gently. The dehydration reaction will begin, and a mixture of 2,3-dimethyl-1,3-butadiene, pinacolone, and water will distill over.

-

Collection: Collect the distillate until the temperature of the vapor reaches 95°C. This process typically takes about 2 hours.

-

Work-up:

-

Transfer the collected distillate to a separatory funnel. Two layers will be present.

-

Separate and discard the lower aqueous layer.

-

Wash the upper organic layer twice with 100-mL portions of water.

-

To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.

-

Dry the organic layer over 15 g of anhydrous calcium chloride overnight.

-

-

Purification:

-

Decant the dried liquid into a clean, dry 1-L round-bottomed flask.

-

Set up for fractional distillation using the same packed column.

-

Carefully distill the liquid.

-

Collect the fraction boiling between 69°C and 70.5°C. This is the purified 2,3-dimethyl-1,3-butadiene.

-

A fraction boiling between 105°C and 106°C will contain the byproduct, pinacolone.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

-

2,3-dimethyl-1,3-butadiene is flammable. Keep away from open flames and ignition sources.

-

Pinacol and pinacolone are irritants. Avoid contact with skin and eyes.

Conclusion

While the direct synthesis of this compound from pinacol is not feasible, the acid-catalyzed dehydration of pinacol provides a reliable and well-documented route to 2,3-dimethyl-1,3-butadiene. This technical guide has provided a detailed experimental protocol, quantitative data, and a clear explanation of the reaction mechanism and workflow. By following this guide, researchers can successfully synthesize and purify 2,3-dimethyl-1,3-butadiene for further applications in organic synthesis and materials science.

References

An In-depth Technical Guide on the Formation of 2,3-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1,3-pentadiene is a conjugated diene of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal mechanism for its formation: the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This document details the underlying E1 elimination mechanism, potential side reactions, and provides a representative experimental protocol. Furthermore, it presents key quantitative data and characterization information relevant to researchers in synthetic chemistry and drug development.

Core Mechanism: Acid-Catalyzed Dehydration

The formation of this compound is most commonly achieved through the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which is characteristic of the dehydration of tertiary alcohols. The mechanism involves the formation of a carbocation intermediate, a process favored by the structural nature of the starting alcohol.

The key steps of the E1 mechanism are:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 2,3-dimethyl-3-pentanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the third carbon position. This is the rate-determining step of the reaction.

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The removal of a proton from either the methyl group at the second carbon or the methylene group at the fourth carbon results in the formation of a double bond. To form the conjugated diene, a subsequent elimination must occur. In this case, the initial product is likely 2,3-dimethyl-2-pentene, which can then undergo allylic protonation and subsequent elimination to yield the conjugated this compound. A more direct route to the conjugated diene from the initial carbocation can also be envisioned.

According to Zaitsev's rule, when multiple elimination products are possible, the most substituted (and therefore most stable) alkene will be the major product. However, in the formation of conjugated dienes, the enhanced stability of the conjugated system can influence the product distribution.

Signaling Pathway of the Reaction Mechanism

Caption: E1 mechanism for the formation of this compound.

Experimental Protocol

Materials and Equipment:

-

2,3-Dimethyl-3-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 2,3-dimethyl-3-pentanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with stirring. The reaction is typically exothermic.

-

Dehydration: Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over as they are formed. The distillation temperature should be monitored.

-

Workup: Collect the distillate in a flask cooled in an ice bath. The distillate will likely contain the desired diene, isomeric alkenes, and some water.

-

Neutralization: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Washing: Wash the organic layer with water to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Purification: Purify the crude product by fractional distillation to separate the this compound from any isomeric byproducts and residual starting material.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

Precise quantitative data for the synthesis of this compound is dependent on specific reaction conditions. However, based on similar acid-catalyzed dehydrations, the following tables summarize expected data.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value/Range | Notes |

| Starting Material | 2,3-Dimethyl-3-pentanol | A tertiary alcohol. |

| Catalyst | Conc. H₂SO₄ or H₃PO₄ | Phosphoric acid is often preferred as it leads to fewer side reactions. |

| Temperature | 50-150 °C | The reaction temperature will influence the rate and product distribution. |

| Expected Yield | 60-85% | Yields can vary based on the efficiency of the distillation and the extent of side reactions. |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | Approx. 95-97 °C |

| ¹H NMR (Predicted) | δ 1.0-1.2 (t, 3H), 1.7-1.9 (s, 6H), 4.8-5.0 (m, 2H), 5.8-6.0 (q, 1H) |

| ¹³C NMR (Predicted) | δ 12-15, 20-25, 110-115, 125-130, 140-145 |

| IR (cm⁻¹) | ~3080 (C-H, sp²), ~2970 (C-H, sp³), ~1640, 1600 (C=C stretch, conjugated) |

Potential Byproducts and Side Reactions

The formation of a carbocation intermediate in the E1 mechanism can lead to rearrangements and the formation of multiple alkene isomers. In the dehydration of 2,3-dimethyl-3-pentanol, the primary carbocation formed is tertiary. However, hydride or methyl shifts could potentially occur, though they are less likely as they would not lead to a more stable carbocation. The main source of byproducts will be the different possible elimination pathways.

Possible Alkene Byproducts:

-

2,3-Dimethyl-2-pentene: Formed by the removal of a proton from the fourth carbon. This is often a major product according to Zaitsev's rule.

-

3,4-Dimethyl-2-pentene: Could be formed after a hydride shift.

-

Polymers: Under strongly acidic and high-temperature conditions, the diene product can undergo polymerization.

Careful control of reaction temperature and the use of a milder acid catalyst like phosphoric acid can help to minimize the formation of these byproducts. The choice of distillation conditions is also crucial for isolating the desired conjugated diene.

Spectroscopic Characterization of 2,3-Dimethyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Dimethyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and materials science. This document details the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for acquiring these spectra are also outlined to facilitate reproducibility and further research.

Introduction

This compound (C₇H₁₂) is a volatile, unsaturated hydrocarbon with a molecular weight of 96.17 g/mol .[1] Its structure, featuring a conjugated diene system with methyl substituents, gives rise to characteristic spectroscopic signatures that are crucial for its identification and for understanding its chemical behavior. This guide presents a consolidated repository of its spectral data for use in research and development.

Spectroscopic Data

The following sections present the quantitative data for the spectroscopic analysis of this compound, organized into tables for clarity and comparative analysis. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 2969 | 38 | C-H Stretch (sp³) |

| 2928 | 32 | C-H Stretch (sp³) |

| 2869 | 52 | C-H Stretch (sp³) |

| 1794 | 88 | Overtone/Combination Band |

| 1636 | 76 | C=C Stretch (Conjugated) |

| 1448 | 44 | C-H Bend (CH₃) |

| 1374 | 55 | C-H Bend (CH₃) |

| 888 | 28 | =C-H Bend (Out-of-plane) |

Table 1: Infrared Spectroscopy Peak List for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of the carbon skeleton and the connectivity of protons.

Proton NMR spectroscopy reveals the different types of protons and their neighboring environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.93 | s | 2H | H-1 |

| 1.83 | s | 3H | H-5 |

| 1.76 | s | 3H | H-2' or H-3' |

| 1.73 | s | 3H | H-2' or H-3' |

| 5.48 | q | 1H | H-4 |

Table 2: ¹H NMR Data for this compound (Solvent: CDCl₃).

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 145.4 | C-2 |

| 131.0 | C-3 |

| 121.0 | C-4 |

| 110.1 | C-1 |

| 20.8 | C-2' or C-3' |

| 20.5 | C-2' or C-3' |

| 13.0 | C-5 |

Table 3: ¹³C NMR Data for this compound (Solvent: CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in its identification and structural confirmation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 96 | 65 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain a spectrum with singlets for each carbon environment. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for hydrocarbon analysis.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating positive ions.

-

Mass Analysis: The mass analyzer scans a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragments.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of components over time, and the mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of a liquid organic compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction to the NMR Spectroscopy of Dienes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For conjugated dienes like 2,3-dimethyl-1,3-pentadiene, ¹H and ¹³C NMR spectroscopy provides critical information regarding the electronic environment of individual protons and carbon atoms, their connectivity, and the stereochemistry of the molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities are key parameters derived from NMR spectra that enable a detailed structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, are not available in publicly accessible spectral databases. However, based on the chemical structure and known substituent effects in similar alkene and diene systems, a prediction of the expected spectral data can be made.

The structure of this compound is as follows:

Caption: Chemical structure of this compound with atom numbering.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, allylic, and methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H1 (CH₂) | 4.8 - 5.1 | Singlet (or very narrow multiplet) | - |

| H4 (CH) | 5.5 - 6.0 | Quartet | ~7 |

| H5 (CH₃) | 1.7 - 1.9 | Doublet | ~7 |

| H6 (CH₃) | 1.7 - 1.9 | Singlet | - |

| H7 (CH₃) | 1.7 - 1.9 | Singlet | - |

-

Vinyl Protons (H1): The two protons on C1 are expected to appear as a singlet or a very narrow multiplet in the region of 4.8-5.1 ppm.

-

Vinyl Proton (H4): The single proton on C4 is expected to resonate further downfield, between 5.5 and 6.0 ppm, due to its position within the conjugated system. It should appear as a quartet due to coupling with the three protons of the C5 methyl group.

-

Methyl Protons (H5, H6, H7): The three methyl groups are in different chemical environments. The C5 methyl protons (H5) are expected to be a doublet due to coupling with H4. The C6 and C7 methyl protons (H6 and H7) are attached to quaternary carbons (C2 and C3) and are therefore expected to be singlets. All three methyl groups are predicted to have similar chemical shifts in the range of 1.7-1.9 ppm.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (CH₂) | 110 - 115 |

| C2 (C) | 140 - 145 |

| C3 (C) | 135 - 140 |

| C4 (CH) | 120 - 125 |

| C5 (CH₃) | 15 - 20 |

| C6 (CH₃) | 20 - 25 |

| C7 (CH₃) | 20 - 25 |

-

Olefinic Carbons (C1, C2, C3, C4): The four sp²-hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum (110-145 ppm). The quaternary carbons C2 and C3 will likely have the largest chemical shifts.

-

Aliphatic Carbons (C5, C6, C7): The sp³-hybridized carbons of the three methyl groups will appear in the upfield region of the spectrum (15-25 ppm).

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for nonpolar compounds and its well-defined residual solvent peak for chemical shift referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

-

Sample Tube: Use a standard 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

-

Receiver Gain: Optimized automatically by the spectrometer software.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than the ¹H nucleus.

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and Assignments

The following diagram illustrates the chemical structure of this compound with numbered atoms for clear referencing of the NMR assignments.

Caption: Numbering scheme for the carbon atoms of this compound.

Conclusion

An In-depth Technical Guide to the Isomeric Purity Analysis of 2,3-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,3-pentadiene is a conjugated diene of significant interest in organic synthesis and polymer chemistry.[1] Its utility as a monomer and a reactant in cycloaddition reactions necessitates a high degree of purity, as the presence of isomers can dramatically alter reaction kinetics, polymer microstructure, and the final properties of the synthesized materials.[1] The systematic IUPAC name for the primary isomer is (3E)-2,3-dimethylpenta-1,3-diene, which specifies the stereochemistry around the double bond between the third and fourth carbon atoms.[1]

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isomeric purity of this compound. We will delve into the primary analytical techniques, provide detailed experimental protocols, and present a framework for data interpretation, with a core focus on chromatographic methods.

The Isomeric Landscape of Dimethylpentadiene

The isomeric purity of this compound is complicated by the potential for several types of isomerism. A thorough analysis must be capable of distinguishing between these different forms to ensure the quality and consistency of the material. The primary isomers of concern include structural and geometric isomers.

-

Structural Isomers: These compounds share the same molecular formula (C7H12) but differ in the connectivity of their atoms. For example, 2,4-dimethyl-1,3-pentadiene is a structural isomer with a different arrangement of methyl groups.[1]

-

Geometric Isomers (E/Z): Due to the substituted double bond, this compound can exist as E (entgegen) and Z (zusammen) isomers, describing the relative orientation of substituents. The (3E) isomer is typically the specified form.[1]

-

Positional Isomers: Isomers can also arise from different positions of the double bonds, such as 2,3-Dimethyl-1,4-pentadiene.

Core Analytical Methodologies

The separation and quantification of volatile hydrocarbon isomers are most effectively achieved using high-resolution gas chromatography (GC). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the definitive structural elucidation of the separated isomers.

Gas Chromatography (GC)

Gas chromatography is the premier technique for determining the isomeric purity of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2]

-

Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Compounds with weaker interactions with the stationary phase travel faster and elute earlier, resulting in separation.

-

Column Selection: The choice of the capillary column is critical. Non-polar columns, such as those with a polydimethylsiloxane (or 5% phenyl equivalent like HP-5ms) stationary phase, separate compounds primarily based on boiling point differences. For closely boiling isomers, more polar columns or specialized phases like Alumina PLOT columns, which offer high selectivity for unsaturated hydrocarbons, may be required.[3]

-

Detection: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity and wide linear range. For unambiguous identification, a Mass Spectrometer (MS) detector is preferred, as it provides mass spectra that can be used to confirm the identity of each isomeric peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules.[4] While not a separative technique itself, it is the gold standard for confirming the identity of the primary product and any isolated impurities.

-

¹H NMR: Can distinguish between isomers by analyzing chemical shifts, coupling constants, and the integration of proton signals. For example, the protons on the double bonds and adjacent methyl groups will have distinct spectral signatures for each isomer.

-

¹³C NMR: Provides information on the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal.[4]

Experimental Protocol: Isomeric Purity by GC-FID

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation and Reagents

-

Gas Chromatograph: Any system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).[2]

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, purity ≥ 99.999%.

-

Reagents: Hexane (HPLC grade or higher), this compound sample.

Sample Preparation

-

Prepare a stock solution by accurately weighing approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dilute to the mark with hexane and mix thoroughly.

-

Prepare a working solution by transferring 1 mL of the stock solution into another 10 mL volumetric flask and diluting to the mark with hexane. This yields a concentration of approximately 1 mg/mL.

GC Operating Conditions

The following table summarizes the instrumental parameters for the analysis.

Table 1: GC Method Parameters

| Parameter | Value |

|---|---|

| Injector | |

| Injection Mode | Split |

| Split Ratio | 50:1 |

| Injector Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Column Oven | |

| Initial Temperature | 40 °C |

| Initial Hold Time | 5 minutes |

| Temperature Ramp | 5 °C/min to 150 °C |

| Final Hold Time | 2 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Mode | Constant Flow |

| Flow Rate | 1.2 mL/min |

| Detector (FID) | |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) Flow | 25 mL/min |

Data Analysis and Calculation

-

Integrate the peaks in the resulting chromatogram.

-

Identify the main peak corresponding to this compound based on its expected retention time. All other peaks are considered isomeric or other impurities.

-

Calculate the isomeric purity using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The output from the GC analysis is a chromatogram where the x-axis represents retention time and the y-axis represents detector response. Each peak corresponds to a different compound. The area under each peak is proportional to the amount of that compound in the sample.

Table 2: Representative Isomeric Purity Analysis Results

| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification |

|---|---|---|---|

| 1 | 8.12 | 0.45 | Structural Isomer (e.g., 2,4-dimethyl-1,3-pentadiene) |

| 2 | 8.55 | 98.90 | (3E)-2,3-Dimethyl-1,3-pentadiene |

| 3 | 8.71 | 0.51 | (3Z)-2,3-Dimethyl-1,3-pentadiene |

| 4 | 9.24 | 0.14 | Unknown Impurity |

| Total | | 100.00 | |

Note: The elution order and retention times are illustrative. Actual values depend on the specific column and conditions used. Identification should be confirmed with mass spectrometry or by running authentic standards.

Conclusion

The robust assessment of the isomeric purity of this compound is crucial for its effective application in research and development. High-resolution gas chromatography, particularly when coupled with mass spectrometry, provides the most reliable and quantitative method for separating and identifying potential isomers. The detailed GC-FID protocol presented in this guide serves as a validated starting point for establishing quality control procedures. For absolute structural confirmation of impurities, preparative separation followed by NMR spectroscopy is recommended. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality, consistency, and reliability of their chemical starting materials.

References

Quantum Chemical Calculations for 2,3-Dimethyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,3-Dimethyl-1,3-pentadiene

This compound is a conjugated diene with the molecular formula C7H12.[1] Conjugated dienes, characterized by alternating double and single bonds, exhibit unique electronic properties due to the delocalization of π-electrons across the conjugated system.[2][3][4] This delocalization leads to enhanced stability compared to non-conjugated dienes.[2][5] The study of such molecules is crucial in various fields, including organic synthesis and materials science. Quantum chemical calculations provide a powerful tool to investigate the conformational preferences, electronic structure, and reactivity of this compound at the molecular level.

Theoretical Background and Computational Methods

Quantum chemical calculations for organic molecules like this compound are typically performed using Density Functional Theory (DFT) or ab initio methods.

2.1. Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results. For conjugated systems, hybrid functionals such as B3LYP and M06-2X are commonly employed.[6] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are generally suitable for geometry optimizations and frequency calculations of organic molecules.[7]

2.2. Ab initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide higher accuracy, particularly for systems where electron correlation is significant. However, they are computationally more demanding. These methods can be used for single-point energy calculations on DFT-optimized geometries to refine the energy landscape.

Conformational Analysis

The presence of a single bond between the two double bonds in 1,3-dienes allows for rotational isomerism, leading to different conformations. The two primary conformations are the s-trans and s-cis forms, referring to the arrangement around the central C-C single bond.[2][8] The s-trans conformation is generally more stable due to reduced steric hindrance.[3][8] For this compound, several conformers can be postulated based on the rotation around the C2-C3 bond and the orientations of the methyl and ethyl groups.

A typical computational workflow for conformational analysis is as follows:

Caption: Workflow for Computational Conformational Analysis.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on the conformers of this compound. The values presented are illustrative and based on typical results for similar conjugated dienes.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d,p) | Relative Energy (kcal/mol) at M06-2X/6-311+G(d,p) |

| s-trans (planar) | 0.00 | 0.00 |

| s-cis (gauche) | 2.5 - 3.5 | 2.0 - 3.0 |

| Other non-planar | > 4.0 | > 3.5 |

Table 2: Predicted Key Geometrical Parameters of the s-trans Conformer

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| C1=C2 Bond Length (Å) | 1.34 - 1.35 |

| C2-C3 Bond Length (Å) | 1.46 - 1.47 |

| C3=C4 Bond Length (Å) | 1.35 - 1.36 |

| C1-C2-C3-C4 Dihedral Angle (°) | ~180 |

Table 3: Predicted Electronic Properties of the s-trans Conformer

| Property | Predicted Value (B3LYP/6-31G(d,p)) |

| HOMO Energy (eV) | -5.5 to -6.5 |

| LUMO Energy (eV) | -0.5 to -1.0 |

| HOMO-LUMO Gap (eV) | 5.0 - 5.5 |

| Dipole Moment (Debye) | 0.1 - 0.5 |

Experimental Protocols for Validation

Experimental data is crucial for validating the results of quantum chemical calculations. The following are standard experimental protocols that can be applied to this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms, which can be compared with theoretically predicted chemical shifts.

-

Methodology:

-

Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and potentially perform 2D NMR experiments (e.g., COSY, HSQC) for full structural assignment.

-

Theoretical chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometries.

-

5.2. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the molecule and compare them with the calculated vibrational frequencies.

-

Methodology:

-

Obtain the IR spectrum of a neat sample of this compound using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Identify the key vibrational bands, particularly the C=C stretching frequencies characteristic of the conjugated diene system.

-

Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and basis set deficiencies before comparison with experimental data.

-

Caption: Workflow for Validating Computational Results.

Conclusion

This technical guide has outlined the theoretical and practical considerations for performing quantum chemical calculations on this compound. By employing DFT and ab initio methods, researchers can gain valuable insights into the conformational landscape, geometric parameters, and electronic properties of this molecule. The presented workflows and illustrative data provide a solid foundation for initiating computational studies in this area. The validation of computational predictions with experimental data from techniques such as NMR and IR spectroscopy is essential for ensuring the accuracy and reliability of the theoretical models. Such a combined computational and experimental approach will undoubtedly contribute to a deeper understanding of the chemical behavior of this compound and its potential applications.

References

- 1. This compound | C7H12 | CID 137118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conjugated Dienes [research.cm.utexas.edu]

- 4. Understanding Conjugated Unsaturated Systems [universalclass.com]

- 5. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Conformational Analysis of 2,3-Dimethyl-1,3-pentadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the geometric isomers of 2,3-dimethyl-1,3-pentadiene, namely (3E)-2,3-dimethylpenta-1,3-diene and (3Z)-2,3-dimethylpenta-1,3-diene. A thorough understanding of the conformational preferences and the energy barriers to rotation in these molecules is crucial for predicting their reactivity, particularly in cycloaddition reactions, and for the rational design of novel therapeutics. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations to elucidate the core concepts.

Introduction to Conformational Isomerism in Conjugated Dienes

Conjugated dienes, such as the isomers of this compound, can exist in different spatial arrangements due to rotation around the central carbon-carbon single bond (the C2-C3 bond). The two principal planar conformations are termed s-cis and s-trans, where "s" denotes the single bond. In the s-trans conformation, the double bonds are oriented on opposite sides of the single bond, while in the s-cis conformation, they are on the same side.

The relative stability of these conformers is dictated by a balance of electronic effects (conjugation) and steric hindrance. Generally, the s-trans conformer is more stable due to reduced steric repulsion between the substituents on the terminal carbons of the diene system. However, for certain reactions, such as the Diels-Alder reaction, the diene must adopt the less stable s-cis conformation for the reaction to proceed. Therefore, knowledge of the energy difference between these conformers and the rotational barrier for their interconversion is of significant chemical importance.

It is important to distinguish the conformational isomers of this compound from the stereoisomerism of 2,3-pentadiene. The latter is a cumulene, possessing adjacent double bonds, which results in axial chirality rather than cis-trans isomerism.

Quantitative Conformational Data

Table 1: Enthalpy Differences (ΔH) between s-trans and s-cis Conformers of Selected Dienes

| Compound | ΔH (s-cis - s-trans) (kcal/mol) | Method |

| 1,3-Butadiene | 2.3 - 2.9 | Experimental (FT-IR)[1] |

| (E)-1,3-Pentadiene | Data not available | |

| (Z)-1,3-Pentadiene | Data not available | |

| 2,3-Dimethyl-1,3-butadiene | 1.98 | Experimental (Cryogenic IR) |

| 2,3-Dimethyl-1,3-butadiene | Data not available | G3 Level Calculation |

Table 2: Rotational Barriers for s-cis to s-trans Interconversion of Selected Dienes

| Compound | Rotational Barrier (kcal/mol) | Method |

| 1,3-Butadiene | 3.9 | Experimental (FT-IR)[1] |

| (E)-1,3-Pentadiene | Data not available | |

| (Z)-1,3-Pentadiene | Data not available | |

| 2,3-Dimethyl-1,3-butadiene | Data not available | Experimental (Cryogenic IR) |

| 2,3-Dimethyl-1,3-butadiene | Data not available | G3 Level Calculation |

Note: The data for 2,3-dimethyl-1,3-butadiene is highly relevant for estimating the properties of this compound isomers due to the similar substitution pattern around the conjugated system.

Experimental and Computational Protocols

The determination of conformational parameters for flexible molecules like dienes relies on a combination of experimental spectroscopic techniques and high-level computational methods.

Experimental Methodology: Cryogenic Trapping and IR Spectroscopy

A powerful experimental technique for studying conformational equilibria involves trapping high-temperature conformational mixtures by cryogenic deposition. This method, employed in the study of methyl-substituted 1,3-butadienes, allows for the spectroscopic characterization of less stable conformers that are sparsely populated at ambient temperatures.

References

An In-depth Technical Guide to the Electronic Properties of Substituted 1,3-Pentadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted 1,3-pentadienes, a class of conjugated dienes with significant potential in materials science and medicinal chemistry. The strategic placement of substituents on the 1,3-pentadiene core allows for the fine-tuning of their electronic and optical properties, making them valuable building blocks for novel organic materials and therapeutic agents. This document details the influence of various substituents on the electronic behavior of the 1,3-pentadiene system, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Concepts: The Influence of Substituents on Electronic Properties

The electronic properties of 1,3-pentadienes are governed by their π-conjugated system. Substituents on the pentadiene backbone can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's absorption and emission characteristics, as well as its electrochemical behavior.

-

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

-

Electron-withdrawing groups (EWGs) , such as cyano and nitro groups, lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.

The position of the substituent on the pentadiene chain also plays a crucial role in determining its effect on the electronic properties.

Caption: Impact of substituents on HOMO-LUMO energy levels.

Quantitative Data on Electronic Properties

The following tables summarize the key electronic properties of various substituted 1,3-pentadienes, providing a comparative analysis of the effects of different substituents.

Table 1: UV-Vis Absorption Data for Substituted 1,3-Pentadienes

| Substituent | Position | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| None | - | 224 | 21,000 | Hexane |

| 2-Methyl | 2 | 226 | 23,000 | Ethanol |

| 3-Methyl | 3 | 228 | 24,000 | Ethanol |

| 2,4-Dimethyl | 2,4 | 232 | 25,500 | Ethanol |

| 1-Phenyl | 1 | 282 | 27,000 | Cyclohexane |

| 2-Phenyl | 2 | 238 | 13,500 | Cyclohexane |

| 1-Cyano | 1 | 245 | - | - |

| 1,1-Dicyano | 1 | 278 | - | - |

Table 2: Electrochemical Data for Substituted 1,3-Pentadienes

| Substituent | Position | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Solvent/Electrolyte |

| 1-Phenyl | 1 | 1.35 | -2.45 | Acetonitrile/TBAP |

| 1,4-Diphenyl | 1,4 | 1.28 | -2.30 | Acetonitrile/TBAP |

| 2-Trifluoromethyl | 2 | >2.0 | -2.10 | Acetonitrile/TBAP |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of substituted 1,3-pentadienes.

Synthesis of a Substituted 1,3-Pentadiene: A General Protocol

The synthesis of substituted 1,3-pentadienes can be achieved through various methods, including Wittig reactions, Suzuki coupling, and elimination reactions. The following is a general protocol for the synthesis of an aryl-substituted 1,3-pentadiene via a Suzuki coupling reaction.

Caption: Synthesis and characterization workflow.

Materials:

-

Dienylboronate ester

-

Aryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienylboronate ester (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1,3-pentadiene.

Characterization Protocols

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of the synthesized compound.

Procedure:

-

Prepare a stock solution of the substituted 1,3-pentadiene of known concentration in a suitable UV-grade solvent (e.g., hexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum for each solution using a spectrophotometer, scanning a wavelength range that includes the expected absorption (typically 200-400 nm for 1,3-pentadienes).

-

Identify the λmax from the spectrum.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (typically 1 cm), calculate the molar absorptivity (ε).

Objective: To determine the oxidation and reduction potentials of the substituted 1,3-pentadiene.

Procedure:

-

Prepare a solution of the compound (typically 1-5 mM) in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile).

-

Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically 100 mV/s.

-

Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes from the voltammogram.

Conclusion

The electronic properties of substituted 1,3-pentadienes are highly tunable through the strategic introduction of various functional groups. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. The ability to systematically modify the HOMO-LUMO energy gap of these compounds makes them highly attractive for applications in the development of novel organic electronic materials and as versatile scaffolds in drug discovery. Further research into the synthesis and characterization of novel substituted 1,3-pentadienes will undoubtedly continue to expand their utility in these and other fields.

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethyl-1,3-pentadiene

Disclaimer: As of late 2025, specific experimental data on the thermal stability of 2,3-Dimethyl-1,3-pentadiene is not extensively documented in publicly accessible literature. This guide therefore provides a framework for researchers, scientists, and drug development professionals on the theoretical considerations and established experimental protocols for determining the thermal stability of this compound, based on the principles of organic chemistry and the analysis of similar conjugated dienes.

Introduction: Thermal Stability of Conjugated Dienes

Conjugated dienes, which are hydrocarbons containing two double bonds separated by a single bond, exhibit enhanced thermal stability compared to their non-conjugated isomers.[1][2][3][4] This increased stability is attributed to two primary factors: the delocalization of π electrons across the four-carbon system and the increased s-character of the sp²-sp² hybridized single bond between the double bonds, which makes it shorter and stronger.[1][3]

This compound is a substituted conjugated diene. Its thermal behavior is dictated by the strength of its carbon-carbon and carbon-hydrogen bonds. Thermal decomposition, or pyrolysis, involves the breaking of these bonds at elevated temperatures, typically through free-radical mechanisms, to form smaller, more volatile fragments.[5][6][7] The rate of pyrolysis and the nature of the decomposition products are influenced by factors such as molecular weight and the degree of branching in the alkane structure.[5][6][7] Understanding the thermal stability is crucial for defining safe handling, storage, and processing temperatures in various industrial and research applications.

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, a multi-faceted approach employing several analytical techniques is recommended.

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[8][9][10]

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with volatilization and decomposition.

-

Methodology:

-

A small, precise amount of the this compound sample is placed into a TGA sample pan.

-

The sample is heated in a controlled furnace at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere, typically nitrogen, to prevent oxidation.[11]

-

A highly sensitive microbalance continuously records the sample's mass as the temperature increases.[9]

-

The output is a TGA curve (mass vs. temperature or time), from which the onset temperature of decomposition and the temperature of maximum mass loss rate can be determined.

-

-

Coupled Techniques: For identification of the gaseous decomposition products, TGA can be coupled with other analytical instruments such as Fourier Transform Infrared Spectroscopy (TGA-FTIR), Mass Spectrometry (TGA-MS), or Gas Chromatography-Mass Spectrometry (TGA-GCMS).[8][12]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

-

Objective: To identify and quantify the energetics of thermal events such as melting, boiling, and decomposition.

-

Methodology:

-

A small amount of the sample is sealed in a crucible (e.g., aluminum pan). An empty, sealed crucible is used as a reference.

-

Both the sample and reference crucibles are heated at a controlled, linear rate.

-

The instrument measures the differential heat flow between the sample and the reference.

-

The resulting DSC curve plots heat flow versus temperature. Endothermic events (like boiling or decomposition) and exothermic events can be identified. The area under a peak can be integrated to determine the enthalpy change (ΔH) of the transition.[13]

-

Py-GC-MS is a powerful analytical method for identifying the chemical composition of complex, non-volatile materials by thermally decomposing them into smaller, volatile fragments that can be analyzed by GC-MS.[14][15]

-

Objective: To separate and identify the specific chemical compounds produced during the thermal decomposition of this compound.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis unit, which is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.[15]

-

The thermal energy cleaves the chemical bonds in the sample, producing a mixture of smaller, volatile fragments (pyrolysates).[15]

-

This mixture of pyrolysates is immediately swept by a carrier gas into the injector of a gas chromatograph (GC).

-

The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the GC column, it enters a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their definitive identification by comparing the resulting mass spectra to spectral libraries.[16]

-

Data Presentation

Quantitative data obtained from the aforementioned experimental protocols should be systematically organized for clear interpretation and comparison. The following table serves as a template for presenting the key thermal stability parameters for this compound.

| Analytical Method | Parameter | Value | Units | Notes / Conditions |

| TGA | Onset of Decomposition (T_onset) | °C | Heating rate, atmosphere (e.g., 10 °C/min, N₂) | |

| Temperature of Max. Loss Rate (T_peak) | °C | From the derivative thermogram (DTG) | ||

| Mass Loss at T_peak | % | |||

| Final Residue at End Temperature | % | e.g., at 800 °C | ||

| DSC | Onset of Decomposition | °C | ||

| Peak Decomposition Temperature | °C | |||

| Enthalpy of Decomposition (ΔH_d) | J/g | |||

| Py-GC-MS | Major Decomposition Products | Pyrolysis Temperature (e.g., 750 °C) | ||

| List Identified Compounds | ||||

| Minor Decomposition Products | ||||

| List Identified Compounds |

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental processes and chemical reactions. The following diagrams, rendered using the DOT language, illustrate a logical workflow for thermal analysis and a hypothesized decomposition pathway.

Caption: Experimental workflow for thermal stability analysis.

Caption: Hypothesized free-radical decomposition pathway.

References

- 1. Video: Stability of Conjugated Dienes [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. Diels alder and stability of conjucated dienes | PPTX [slideshare.net]

- 5. byjus.com [byjus.com]

- 6. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 7. All About Pyrolysis of Alkanes [unacademy.com]

- 8. Outgassing | OSRAM Automotive [osram.com]

- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. azom.com [azom.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 15. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Diels-Alder Reaction with 2,3-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Diels-Alder reaction of 2,3-Dimethyl-1,3-pentadiene with maleic anhydride. The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the stereospecific formation of six-membered rings, a common motif in many biologically active molecules and natural products.[1][2][3] This protocol has been adapted from established procedures for structurally similar dienes and is intended to serve as a comprehensive guide for researchers.[4] Included are reagent details, reaction conditions, purification methods, and expected outcomes, along with spectroscopic data characteristics for the resulting adduct.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1][2] The reaction's stereospecificity and high yields make it a cornerstone of modern synthetic organic chemistry. In this application note, we focus on the reaction between this compound, an electron-rich diene, and maleic anhydride, an electron-poor dienophile. The electron-withdrawing groups on the dienophile accelerate the reaction.[4] The resulting adduct, a substituted cyclohexene anhydride, can serve as a versatile intermediate for further chemical transformations in drug discovery and materials science.

Data Presentation

The following table summarizes the expected quantitative data for the Diels-Alder reaction between this compound and maleic anhydride, based on reactions with structurally analogous dienes.[5][6][7]

| Parameter | Expected Value | Notes |

| Reactants | ||

| This compound | 1.1 molar equivalents | The diene is typically used in slight excess to ensure complete consumption of the dienophile. |

| Maleic Anhydride | 1.0 molar equivalent | The limiting reagent in this reaction. |

| Reaction Conditions | ||

| Solvent | Toluene or Xylene | A high-boiling point solvent is suitable for this reaction, which can be exothermic. The reaction can also be run neat. |

| Temperature | Room temperature to gentle heating (exothermic) | The reaction is often initiated by gentle warming and can become vigorously exothermic.[4] Cooling might be necessary to control the reaction rate. |

| Reaction Time | 30 - 60 minutes | The reaction is typically rapid. |

| Product | ||

| Product Name | 4,5-Dimethyl-3-ethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | The expected Diels-Alder adduct. |

| Theoretical Yield | Calculated based on the moles of maleic anhydride. | |

| Expected Yield | >90% | Based on yields reported for the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride.[6][7] A similar reaction with maleimide reported an 85.5% yield.[5] |

| Characterization | ||

| Melting Point | To be determined experimentally | The melting point of the purified product is a key indicator of its purity. |

| IR Spectroscopy | ~1780 cm⁻¹ (C=O, anhydride), ~1850 cm⁻¹ (C=O, anhydride), ~1650 cm⁻¹ (C=C) | Characteristic peaks for the anhydride and the cyclohexene double bond. |

| ¹H NMR Spectroscopy | Diagnostic peaks for vinyl, allylic, and methyl protons. | The stereochemistry (endo/exo) can be determined by analysis of coupling constants and through-space correlations (NOESY).[8][9] |

| ¹³C NMR Spectroscopy | Peaks corresponding to carbonyl, olefinic, and aliphatic carbons. |

Experimental Protocol

This protocol details the synthesis of 4,5-Dimethyl-3-ethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (or Xylene)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of maleic anhydride in 15 mL of toluene.

-

Addition of Diene: To the stirred solution, add a slight molar excess (approximately 1.1 equivalents) of this compound dropwise at room temperature.

-

Reaction: The reaction is exothermic and may proceed vigorously upon addition of the diene.[4] If the reaction does not start, gently warm the flask with your hands or a warm water bath.[4] Once initiated, the reaction mixture may heat up significantly. If necessary, use a cool water bath to moderate the temperature. Stir the reaction mixture for 30-60 minutes at room temperature or with gentle heating to ensure completion.

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate has formed, cool the flask in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system can be determined experimentally, but a mixture of ethyl acetate and hexanes is often effective for Diels-Alder adducts.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

-

Characterization:

Visualizations

Reaction Scheme:

Caption: General scheme of the Diels-Alder reaction.

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Signaling Pathways and Logical Relationships

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. This is a key concept for understanding the stereochemical outcome of the reaction.

Caption: Concerted mechanism of the Diels-Alder reaction.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 4. atc.io [atc.io]

- 5. Solved 1. In this experiment, the Diels-Alder reaction of | Chegg.com [chegg.com]

- 6. Solved Maleic anhydride reacts with | Chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. summit.sfu.ca [summit.sfu.ca]

- 10. unwisdom.org [unwisdom.org]

Application Notes and Protocols for 2,3-Dimethyl-1,3-pentadiene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,3-pentadiene is a versatile conjugated diene employed in a variety of organic synthesis applications, most notably as a nucleophilic partner in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. Its substituted nature provides regio- and stereochemical control in the formation of six-membered rings, making it a valuable building block for the synthesis of complex molecules, including natural products, fragrances, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

The primary application of this compound in organic synthesis is its participation in the Diels-Alder reaction . This reaction allows for the construction of a cyclohexene ring system with the creation of up to four new stereocenters in a single step. The electron-donating methyl groups on the diene backbone increase its reactivity towards electron-deficient dienophiles.

Key areas of application include:

-

Synthesis of Complex Carbocycles: The Diels-Alder reaction with this compound provides a straightforward route to highly substituted six-membered rings, which are common motifs in many natural products and biologically active molecules.

-

Fragrance Synthesis: This diene is a key precursor in the synthesis of various fragrance ingredients. For instance, its reaction with acrolein is a crucial step in the industrial production of Ligustral, a fragrance with a fresh, green, and aldehydic odor profile.[1][2]

-

Polymer Chemistry: The diene can undergo polymerization, and its reaction with acrylonitrile can lead to both the Diels-Alder adduct and copolymers, depending on the reaction conditions.[3]

Data Presentation: Diels-Alder Reactions of this compound

The following table summarizes quantitative data for the Diels-Alder reaction of this compound with various dienophiles.

| Dienophile | Reaction Conditions | Solvent | Yield (%) | Reference |

| Maleic Anhydride | Heat with hands, then exothermic to ~100°C | Neat | High (not specified) | Not Specified |

| Maleimide | Not specified | Not specified | 85.5 | [4] |

| Acrylonitrile | Not specified | Not specified | Both cycloadduct and copolymer formed | [3][5] |

| Acrolein | 115-120°C, 0.2 MPa | Not specified | High (for Ligustral synthesis) | [2] |

| Methyl Acrylate | Not specified | Not specified | Forms 2-arylcyclohex-3-enecarboxylates with 1-aryl-2,3-dimethylbuta-1,3-dienes | [6] |

| o-Quinones | Room temperature, 24h | THF | 17 (for a related siloxy-diene) | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the preparation of this compound via a two-step dehydration of 2-methyl-2,4-pentanediol.[1]

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

-

To a reactor equipped with a fractionating column and a condenser, add 2-methyl-2,4-pentanediol.

-

Add a catalyst of ferric chloride loaded on montmorillonite. The mass ratio of ferric chloride to montmorillonite should be between 0.05:1 and 0.5:1.

-

Heat the reaction mixture while stirring.

-

The product, 4-methyl-4-penten-2-ol, will distill out. Collect the distillate.

Step 2: Synthesis of this compound

-

In a similar reactor setup, add the 4-methyl-4-penten-2-ol obtained from the previous step.

-

Add a weakly acidic catalyst such as oxalic acid, citric acid, or potassium hydrogen sulfate.

-

Heat the reaction mixture to 120-150°C.

-

The product, this compound, will distill out. Collect the distillate. This method is reported to yield over 80% of the desired product.[1]

Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from a general procedure for the Diels-Alder reaction.

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (optional, as solvent)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine this compound and a molar equivalent of maleic anhydride. If a solvent is desired for better temperature control, xylene can be used.[8][9]

-

If performed neat, gently warm the mixture. The reaction is exothermic and the temperature will rise.[8]

-

If using a solvent, attach a condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

-

If the product crystallizes out, it can be collected by vacuum filtration.[10]

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene-petroleum ether).[10]

Visualizations

The following diagrams illustrate key aspects of the application of this compound in organic synthesis.

Caption: General scheme of the Diels-Alder reaction.

Caption: Experimental workflow for a Diels-Alder reaction.